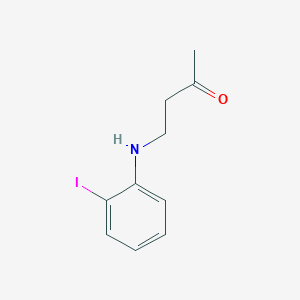

4-(2-Iodoanilino)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

163444-05-1 |

|---|---|

Molecular Formula |

C10H12INO |

Molecular Weight |

289.11 g/mol |

IUPAC Name |

4-(2-iodoanilino)butan-2-one |

InChI |

InChI=1S/C10H12INO/c1-8(13)6-7-12-10-5-3-2-4-9(10)11/h2-5,12H,6-7H2,1H3 |

InChI Key |

XLAWOSBVBKCYKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCNC1=CC=CC=C1I |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Iodoanilino Butan 2 One

Direct Amination Approaches: Reductive Amination Strategies

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is widely used for the synthesis of amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

The direct reductive amination of 2-iodoaniline (B362364) with a suitable butan-2-one precursor represents a primary route to 4-(2-Iodoanilino)butan-2-one. This reaction involves the initial formation of an imine intermediate from the condensation of 2-iodoaniline and a butan-2-one derivative, which is subsequently reduced to the target secondary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com

The general reaction scheme is as follows: 2-Iodoaniline + Butan-2-one precursor → Imine intermediate → this compound

This method is advantageous due to its one-pot nature, which simplifies the synthetic procedure and can lead to high yields. unimi.it The choice of butan-2-one precursor is critical and can include butan-2-one itself or a more reactive derivative to facilitate the initial condensation step.

The efficiency of the reductive amination process is highly dependent on the reaction conditions and the catalyst system employed. Key parameters that are often optimized include the choice of reducing agent, solvent, temperature, and the use of acid or base catalysts to promote imine formation. alfa-chemistry.comredalyc.org

For instance, the use of a Lewis acid like titanium(IV) isopropoxide (Ti(iOPr)₄) can facilitate the initial condensation between the amine and the ketone. organic-chemistry.org The reaction can also be influenced by the choice of solvent, with polar solvents often favoring the reaction. redalyc.orginflibnet.ac.in

Catalytic systems for reductive amination have been extensively developed to improve efficiency and selectivity. organic-chemistry.orgd-nb.info While traditional methods often rely on stoichiometric reducing agents, catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or nickel nanoparticles offers a greener alternative. libretexts.orgresearchgate.net Iron-based catalysts have also emerged as a sustainable option for the reductive amination of ketones. d-nb.info

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Common and cost-effective, but can also reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selectively reduces imines in the presence of ketones; requires acidic conditions. masterorganicchemistry.comalfa-chemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Mild and selective, effective for a wide range of substrates. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol, Methanol | Environmentally friendly, but may require higher pressure and temperature. researchgate.net |

Single-Electron Transfer (SET) Mediated Synthetic Pathways

A more recent and innovative approach to the synthesis of related indole (B1671886) structures involves a single-electron transfer (SET) mediated reaction. organic-chemistry.orgresearchgate.net This transition-metal-free method offers a modular route to form indoles from a 2-iodoaniline derivative and a ketone. organic-chemistry.orgorganic-chemistry.org While the direct synthesis of this compound via this method is not explicitly detailed, the underlying principles suggest its potential as an intermediate in a one-pot synthesis of the corresponding indole.

The proposed mechanism involves the generation of a radical-enolate pair through a single-electron transfer. organic-chemistry.org This pathway is significant as it avoids the use of often toxic and expensive transition-metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction conditions are typically mild, and the process tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org Density functional theory (DFT) studies have suggested that the reaction may proceed through metal coordination which facilitates a normally disfavored cyclization process. organic-chemistry.orgresearchgate.net Research in this area has also explored the use of samarium(II) diiodide (SmI₂) as a reductant for SET reactions in organic synthesis, highlighting its utility under mild conditions. rsc.org The generation of radical ions from Lewis pairs through SET is another area of active investigation with potential applications in catalysis. nih.gov

Exploration of Transition-Metal-Free SET Reactions

The formation of the C-N bond in this compound can be achieved through transition-metal-free pathways, a significant advancement that circumvents the cost and toxicity associated with metal catalysts. organic-chemistry.orgresearchgate.net A key strategy in this area is the use of reactions mediated by a single-electron transfer (SET) process. organic-chemistry.org In a notable method for modular indole synthesis, the initial coupling between a 2-iodoaniline derivative and a ketone proceeds via an SET mechanism. organic-chemistry.orgsci-hub.se This type of reaction avoids not only transition metals but also the need for external stimuli like light. sci-hub.senih.gov

The mechanism is initiated by a base, such as potassium tert-butoxide (KOtBu), which facilitates the single electron transfer. researchgate.net This process generates radical and/or radical ion intermediates that are highly reactive. researchgate.net In the context of coupling 2-iodoaniline with butan-2-one, a ketyl radical would be formed from the ketone, which then participates in the key bond-forming event. sci-hub.se Control experiments using radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been shown to dramatically reduce reaction yields, supporting the involvement of a radical pathway. sci-hub.se This SET-mediated approach represents a powerful, metal-free method for creating the core structure of this compound from its fundamental building blocks. organic-chemistry.orgresearchgate.net

Regioselectivity and Substrate Scope in SET-Mediated Couplings

The transition-metal-free, SET-mediated coupling of 2-iodoaniline and ketones demonstrates a broad substrate scope and exhibits unique regioselectivity. organic-chemistry.orgsci-hub.se The reaction conditions are tolerant of a wide array of functional groups on the 2-iodoaniline ring, which is advantageous for creating diverse derivatives. organic-chemistry.org

Substituents tested successfully on the 2-iodoaniline core include both electron-donating (e.g., alkyl, methoxy) and electron-withdrawing (e.g., cyano, nitro, carboalkoxy) groups. sci-hub.se Furthermore, the methodology is compatible with halogen substituents (F, Cl, Br) at various positions on the aniline (B41778) ring, providing useful synthetic handles for subsequent cross-coupling reactions. sci-hub.se The reaction has also been successfully applied to various ketone coupling partners, showcasing its versatility. organic-chemistry.orgresearchgate.net

A significant feature of this methodology is its unconventional regioselectivity, which provides access to indole structures not typically formed under other transition-metal-free conditions. sci-hub.se Density functional theory (DFT) studies suggest that the key C-C bond-forming event for the subsequent cyclization proceeds via a favored 7-endo-trig cyclization, which is enabled by metal coordination from the potassium cation of the base. sci-hub.seresearchgate.net This contrasts with the typically forbidden 5-endo-trig process. sci-hub.se

Table 1: Substrate Scope for the Transition-Metal-Free Coupling of Substituted 2-Iodoanilines and Ketones Data extracted from a study on modular indole synthesis where the initial coupling forms an N-aryl ketone intermediate. sci-hub.se

| 2-Iodoaniline Substituent | Ketone | Product Yield (%) |

| H | Acetophenone | 85 |

| 5-Methyl | Acetophenone | 82 |

| 5-Methoxy | Acetophenone | 84 |

| 5-Cyano | Acetophenone | 71 |

| 5-Nitro | Acetophenone | 65 |

| 4-Chloro | Acetophenone | 80 |

| 4-Bromo | Acetophenone | 81 |

| 4-Fluoro | Acetophenone | 85 |

| H | Propiophenone | 86 |

| H | Cyclohexanone | 83 |

Multi-Component Reaction (MCR) Pathways: Convergent Synthesis Approaches

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. wikipedia.orgtcichemicals.com This approach is defined by its operational simplicity, high atom economy, and ability to rapidly generate complex molecules. wikipedia.orgnih.gov While a specific one-pot MCR for this compound is not prominently documented, the principles of MCRs can be applied to design convergent synthetic pathways.

Integration of 2-Iodoaniline and Ketone Building Blocks in MCRs

The core components for synthesizing the target molecule, 2-iodoaniline and a butan-2-one synthon, are common building blocks in established MCRs. organic-chemistry.org For instance, isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions routinely employ amines and carbonyl compounds (ketones or aldehydes). wikipedia.orgnih.govmdpi.com A hypothetical Ugi four-component reaction could involve 2-iodoaniline (the amine), a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly assemble a complex scaffold. mdpi.com

Furthermore, 2-iodoaniline has been successfully used as a reactant in multicomponent polymerizations, demonstrating its compatibility with MCR conditions. nih.gov Palladium-catalyzed MCRs are also well-established, combining reactants like aryl iodides and other components in one pot. researchgate.net The Larock heteroannulation, which couples 2-iodoanilines with internal alkynes, is a powerful two-component convergent synthesis for indoles that shares the efficiency goals of MCRs. nih.govscispace.com The development of a true MCR for this compound would likely involve combining 2-iodoaniline, a suitable four-carbon carbonyl-containing reactant, and one or more additional components under catalytic conditions to achieve a highly convergent and efficient synthesis.

Green Chemistry Perspectives in Synthetic Protocols

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. pandawainstitute.com Key goals include preventing waste, using safer solvents, designing for energy efficiency, and maximizing atom economy. pandawainstitute.comacs.org

Development of Solvent-Free or Aqueous-Phase Synthesis

A primary objective of green chemistry is to minimize or eliminate the use of hazardous organic solvents. researchgate.net Solvent-free reactions, conducted by grinding solid reactants or using microwave irradiation, can lead to easier product separation, simplified purification, and high yields. matanginicollege.ac.inrdd.edu.iqcmu.edu While many syntheses involving 2-iodoaniline utilize solvents like DMSO, organic-chemistry.orgorganic-chemistry.org there is significant potential to adapt these methods to be solvent-free. organic-chemistry.orgresearchgate.netorganic-chemistry.org Studies have shown that a variety of reaction types can be successfully performed under solvent-free conditions, sometimes with reduced catalyst loading and comparable conversion rates to solvent-based systems. nih.gov

Aqueous-phase synthesis is another green alternative, leveraging the low cost and non-toxic nature of water. The synthesis of adipic acid, for example, has been demonstrated in an aqueous biphasic system, highlighting the potential for such approaches in industrial chemistry. matanginicollege.ac.in Developing an aqueous or solvent-free method for the N-alkylation of 2-iodoaniline with a butanone derivative would represent a significant step towards a truly sustainable synthesis of the target compound.

Application of Catalytic and Reagent-Saving Methodologies

Green synthetic protocols prioritize the use of catalysts over stoichiometric reagents to minimize waste. acs.org The application of catalytic methods is central to reducing the environmental footprint of chemical production. researchgate.net

The transition-metal-free SET reactions discussed previously are a prime example of this principle in action. organic-chemistry.orgsci-hub.se By avoiding heavy metal catalysts, these methods eliminate a source of toxic waste and reduce costs. researchgate.net Furthermore, MCRs are inherently atom-economical, designed to incorporate most or all of the atoms from the reactants into the final product, thereby generating minimal by-products. wikipedia.orgtcichemicals.com Methodologies that use highly efficient catalysts, such as single-atom catalysts, or benign oxidants like molecular oxygen, further advance the goals of green chemistry. organic-chemistry.orgnih.gov Applying these catalytic and atom-saving strategies to the synthesis of this compound is crucial for developing environmentally responsible manufacturing processes. pandawainstitute.com

Spectroscopic and Structural Elucidation of 4 2 Iodoanilino Butan 2 One

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the various functional groups within a molecule. megalecture.com This is achieved by measuring the molecule's absorption of infrared radiation, which causes its chemical bonds to vibrate at specific, characteristic frequencies. megalecture.comechemi.com Although a specific, published IR spectrum for 4-(2-Iodoanilino)butan-2-one was not found, the expected absorption frequencies can be predicted based on its constituent functional moieties: a secondary amine, a ketone, and a substituted aromatic ring.

The presence of both an amine and a ketone group in this compound would give rise to distinct and identifiable peaks in its IR spectrum.

Amine (N-H) Moiety: A secondary amine is characterized by the stretching vibration of its N-H bond. This typically results in a single absorption band of weak to medium intensity appearing in the 3350-3310 cm⁻¹ region.

Ketone (C=O) Moiety: The carbonyl group (C=O) of the ketone is one of the most prominent features in an IR spectrum. For a saturated aliphatic ketone like the one present in this molecule, a strong and sharp absorption peak is expected between 1720 cm⁻¹ and 1700 cm⁻¹. echemi.comlibretexts.org By comparison, the well-documented C=O stretch for the simpler molecule 2-butanone (B6335102) is found at 1715 cm⁻¹. echemi.comlibretexts.orglibretexts.org

The aromatic portion of the molecule also provides a rich set of vibrational data.

Aromatic Ring: The substituted benzene (B151609) ring can be identified by several characteristic absorptions. C-H stretching vibrations on the ring are typically observed at wavenumbers greater than 3000 cm⁻¹. libretexts.org In addition, the stretching of the carbon-carbon bonds within the ring (C=C) produces a series of absorptions in the 1600-1450 cm⁻¹ range. libretexts.org The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ region. libretexts.org

Carbonyl (C=O) Stretching: As previously noted, a strong C=O stretching band is anticipated around 1715 cm⁻¹. echemi.comlibretexts.org The exact wavenumber can be subtly influenced by the electronic environment created by neighboring atoms.

A summary of the predicted IR absorption frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak-Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Alkyl Groups | C-H Stretch | 2975 - 2850 | Medium-Strong |

| Ketone | C=O Stretch | 1720 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Alkyl Groups | C-H Bend | 1470 - 1350 | Variable |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides precise measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in the crystal lattice through various intermolecular forces. hilarispublisher.com

A comprehensive search of scientific databases and literature reveals no publicly available X-ray crystal structure for this compound. Consequently, there is no experimental data on its solid-state structure.

Without experimental crystallographic data, the specific bond lengths, bond angles, and torsional angles for this compound cannot be definitively reported.

Chemical Reactivity and Transformation of 4 2 Iodoanilino Butan 2 One

Reactions Involving the Butan-2-one Moiety

The butan-2-one segment of the molecule offers two primary sites for chemical reactions: the electrophilic carbonyl carbon and the adjacent α-carbons.

The carbonyl group's carbon atom is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.org This interaction is the cornerstone of nucleophilic addition reactions, a fundamental process for aldehydes and ketones. pressbooks.publibretexts.org The reaction begins with the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation of the alkoxide yields an alcohol. pressbooks.pub

Common nucleophilic addition reactions for ketones like the butan-2-one moiety include:

Reduction: The carbonyl can be reduced to a secondary alcohol, 4-(2-Iodoanilino)butan-2-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). shaalaa.com

Grignard Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of a tertiary alcohol after acidic workup. brainly.in For instance, reacting 4-(2-Iodoanilino)butan-2-one with methyl magnesium bromide would yield 2-methyl-4-(2-iodoanilino)butan-2-ol. brainly.in

Cyanohydrin Formation: The addition of cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like carboxylic acids and amines. masterorganicchemistry.com

Condensation reactions occur when nucleophilic addition is followed by a dehydration step. This is common with amine-based nucleophiles. For example, primary amines react with ketones to form imines, and secondary amines can form enamines. Given that this compound contains a secondary amine, intramolecular reactions could potentially occur, or it could react with external nucleophiles.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Cyanohydrin Formation | HCN / KCN | Cyanohydrin |

| Imine Formation (Condensation) | Primary Amine (R-NH₂) | Imine |

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated by a base to form a nucleophilic intermediate called an enolate. masterorganicchemistry.comfiveable.me The stability of the enolate comes from the delocalization of the negative charge onto the electronegative oxygen atom. masterorganicchemistry.com The butan-2-one moiety in this compound has two α-carbons (at the C1 and C3 positions), allowing for the formation of two different enolates.

Kinetic vs. Thermodynamic Enolates: Deprotonation at the less hindered α-carbon (the methyl group, C1) is faster and forms the kinetic enolate, a process favored by strong, bulky bases (like LDA) at low temperatures. libretexts.org Deprotonation at the more substituted α-carbon (the methylene group, C3) leads to the more stable, thermodynamically favored enolate, which is preferred under conditions that allow for equilibrium (e.g., weaker bases, higher temperatures). libretexts.org

Once formed, the enolate is a powerful nucleophile and can participate in several key carbon-carbon bond-forming reactions: masterorganicchemistry.com

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-carbon. libretexts.orgmnstate.edu

Aldol Addition and Condensation: Enolates can add to the carbonyl group of another molecule (like an aldehyde or ketone) in an aldol addition reaction. The resulting β-hydroxy ketone can sometimes dehydrate to form an α,β-unsaturated ketone (an aldol condensation product).

| Reaction Type | Reagents | General Product |

|---|---|---|

| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkylated Ketone |

| Aldol Addition | 1. Base 2. Aldehyde/Ketone (R₂C=O) | β-Hydroxy Ketone |

| α-Halogenation | Base and X₂ (Cl₂, Br₂, I₂) | α-Halo Ketone |

Reactions Involving the 2-Iodoanilino Moiety

The 2-iodoanilino group provides two additional reactive centers: the secondary amine and the carbon-iodine bond on the aromatic ring.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. However, direct alkylation of amines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com

More controlled and synthetically useful reactions include:

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form stable amide products. This reaction is typically high-yielding and serves to protect the amine group or introduce new functional scaffolds.

Reductive Amination: A more effective method for N-alkylation involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

Condensation: While the amine can undergo condensation, its proximity to the existing ketone in the same molecule raises the possibility of intramolecular reactions, potentially leading to cyclic products under certain conditions.

The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are central to modern pharmaceutical and materials synthesis. researchgate.netmdpi.com The 2-iodoanilino moiety is an excellent substrate for these transformations.

Key examples include:

Suzuki-Miyaura Coupling: Couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, yielding a biaryl product. masterorganicchemistry.comorganic-chemistry.org

Heck Reaction: Forms a C-C bond by coupling the aryl iodide with an alkene. masterorganicchemistry.com

Sonogashira Coupling: Couples the aryl iodide with a terminal alkyne to create an aryl-alkyne structure. organic-chemistry.orgarkat-usa.org

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl iodide with an amine, which is particularly useful for synthesizing complex diaryl or alkyl-aryl amines. mdpi.comnih.gov

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl-Aryl (C-C) | A biaryl derivative |

| Heck | Alkene (R-CH=CH₂) | Aryl-Alkenyl (C-C) | A substituted styrene derivative |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl (C-C) | An aryl-alkyne derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-Nitrogen (C-N) | A tri-substituted amine derivative |

All these palladium-catalyzed reactions proceed through a similar catalytic cycle, which begins with a Pd(0) species. rsc.org The general mechanism involves three key steps: nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a Pd(II) intermediate.

Transmetalation / Migratory Insertion:

In the Suzuki and Sonogashira reactions, a transmetalation step occurs. The organic group from the boron (Suzuki) or copper-acetylide (Sonogashira) reagent is transferred to the palladium center, displacing the iodide. nih.gov

In the Heck reaction, the alkene coordinates to the Pd(II) complex, followed by a migratory insertion of the aryl group into the C=C bond.

In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, the resulting amide is bound to the metal center. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency and outcome of these reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. nih.gov

Halogen Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

Scope and Limitations of Cross-Coupling with Diverse Coupling Partners

The synthetic utility of this compound is significantly enhanced by its participation in various palladium-catalyzed cross-coupling reactions. The presence of the iodo-substituent on the aniline (B41778) ring provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. nih.gov However, the scope and limitations of these reactions are influenced by several factors, including the nature of the coupling partner, the catalyst system, and the reaction conditions.

The Suzuki-Miyaura coupling, a widely employed method for forming C(sp²)–C(sp²) bonds, is a feasible transformation for this compound. nih.gov This reaction typically involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction's success is often contingent on the choice of ligands, which can influence catalyst stability and reactivity. While a broad range of aryl and heteroaryl boronic acids and esters can be used, the reaction's efficiency can be hampered by steric hindrance on either coupling partner. nih.govnih.gov Furthermore, the presence of the ketone and secondary amine functionalities in this compound may necessitate careful optimization of reaction conditions to avoid side reactions.

The Heck coupling, which forms a new carbon-carbon bond between the aryl iodide and an alkene, represents another potential transformation. However, the regioselectivity of the alkene insertion can be a challenge, and the reaction conditions often require elevated temperatures, which might not be compatible with all functional groups.

The Sonogashira coupling, involving the reaction of the aryl iodide with a terminal alkyne, is a powerful tool for introducing alkynyl moieties. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The mild reaction conditions often associated with the Sonogashira coupling make it an attractive option for complex molecules.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine. nih.gov This reaction is crucial for the synthesis of various nitrogen-containing compounds. The choice of phosphine (B1218219) ligand is critical for the success of this transformation, and a wide array of ligands have been developed to accommodate a broad scope of amine coupling partners. nih.gov

Limitations and Challenges:

Despite the versatility of cross-coupling reactions, several limitations exist.

Functional Group Tolerance: The presence of the ketone and the N-H bond in the substrate can interfere with some catalytic cycles. For instance, the basic conditions often employed in Suzuki and other cross-coupling reactions could lead to undesired side reactions involving the ketone.

Steric Hindrance: Bulky substituents near the iodine atom or on the coupling partner can significantly slow down or even prevent the reaction.

Catalyst Deactivation: The amine functionality in the substrate could potentially coordinate to the palladium center and inhibit its catalytic activity.

Homocoupling: A common side reaction is the formation of a biaryl product from the coupling of two molecules of the aryl iodide.

Overcoming these limitations often requires careful selection of the catalyst, ligands, base, and solvent, as well as precise control of the reaction temperature and time. The development of more robust and versatile catalyst systems continues to expand the scope of cross-coupling reactions for complex substrates like this compound. nih.govresearchgate.net

Intramolecular Cyclization Reactions for Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The strategic placement of the iodo, amino, and ketone functionalities within the molecule allows for the formation of fused ring systems, which are prevalent in many biologically active molecules and natural products.

Formation of Indole (B1671886) Derivatives via Ring Closure (e.g., Larock Indole Synthesis, Radical-Enolate Coupling)

The synthesis of indole derivatives from this compound can be achieved through several intramolecular cyclization strategies, most notably variations of the Larock indole synthesis and radical-enolate coupling reactions.

The Larock indole synthesis is a powerful palladium-catalyzed reaction that typically involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.comub.edu While the classical Larock synthesis is an intermolecular reaction, an intramolecular variant can be envisioned for a substrate like this compound if the butanone side chain can be modified to incorporate an alkyne moiety. The general mechanism proceeds through oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular aminopalladation and reductive elimination to furnish the indole ring. ub.edu The reaction is known for its high regioselectivity, generally placing the bulkier substituent of the alkyne at the 2-position of the indole. ub.edunih.gov

A more direct approach for the cyclization of this compound itself to form an indole derivative involves a radical-enolate coupling mechanism. This transition-metal-free method utilizes a single-electron transfer (SET) process to generate an aryl radical from the 2-iodoaniline (B362364) derivative. nih.govorganic-chemistry.orgsci-hub.se This aryl radical can then undergo an intramolecular cyclization with the enolate of the ketone. This process offers an alternative to traditional transition-metal-catalyzed methods and can exhibit unconventional regioselectivity. nih.govorganic-chemistry.org The reaction conditions are typically mild, avoiding the need for expensive and potentially toxic metal catalysts. organic-chemistry.org DFT studies have suggested that the reaction may proceed through a 7-endo-trig cyclization, which is typically disfavored but can be facilitated by metal coordination in some systems. organic-chemistry.orgsci-hub.se

The following table summarizes the key features of these two methods for indole synthesis from precursors related to this compound:

| Method | Key Features |

| Larock Indole Synthesis | Palladium-catalyzed, typically intermolecular with alkynes, high regioselectivity, versatile for 2,3-disubstituted indoles. wikipedia.orgsynarchive.comub.edunih.gov |

| Radical-Enolate Coupling | Transition-metal-free, involves single-electron transfer, intramolecular cyclization of the aryl radical with a ketone enolate, can show unconventional regioselectivity. nih.govorganic-chemistry.orgsci-hub.se |

Synthesis of Quinolines and Related Nitrogen Heterocycles (e.g., 2-Quinolones)

The molecular framework of this compound is also amenable to the synthesis of quinoline (B57606) and quinolone scaffolds, which are privileged structures in medicinal chemistry. researchgate.net The construction of these six-membered nitrogen-containing heterocycles can be achieved through various intramolecular cyclization strategies, often promoted by transition metal catalysts or acidic conditions.

One potential pathway to quinolines involves a palladium-catalyzed annulation reaction. For instance, a reaction between an o-iodoaniline and a propargyl alcohol can yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org While this is an intermolecular example, it highlights the possibility of modifying the butanone side chain of this compound to participate in a similar intramolecular cyclization.

The synthesis of 2-quinolones (quinolin-2(1H)-ones) from precursors similar to this compound is also a significant area of research. researchgate.netorganic-chemistry.org These compounds are present in numerous natural products and synthetic drugs. semanticscholar.org A common method for constructing the 2-quinolone ring system is the Knorr cyclization of β-keto anilides in acidic media. semanticscholar.org By converting the ketone in this compound to a β-keto ester or a related derivative, an intramolecular cyclization could be induced.

Modern approaches to 2-quinolone synthesis often involve palladium-catalyzed reactions. For example, the cyclization of N-(2-formylaryl)alkynamides can provide an efficient and atom-economical route to 2-quinolone derivatives. organic-chemistry.org Another strategy involves the palladium-catalyzed reaction of 4-iodo-2-quinolones with activated alkynes, leading to more complex fused systems. researchgate.net While these examples start from a pre-formed quinolone, they demonstrate the utility of palladium catalysis in manipulating such scaffolds.

The following table summarizes some general approaches to quinoline and 2-quinolone synthesis that could be adapted from this compound:

| Heterocycle | Synthetic Strategy |

| Quinolines | Palladium-catalyzed annulation of o-iodoanilines with alkynes or propargyl alcohols. organic-chemistry.org |

| 2-Quinolones | Knorr cyclization of β-keto anilides under acidic conditions. semanticscholar.org |

| Palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides. organic-chemistry.org |

These methods underscore the versatility of the this compound scaffold as a starting material for a variety of important nitrogen heterocycles.

Exploration of Other Fused Ring Systems and Polycyclic Scaffolds

Beyond indoles and quinolines, the reactive functionalities of this compound can be harnessed to construct a variety of other fused ring systems and polycyclic scaffolds. The combination of the aryl iodide, the secondary amine, and the ketone offers multiple points for intramolecular bond formation, leading to diverse and complex molecular architectures.

One approach involves leveraging the aryl iodide in palladium/norbornene-mediated Catellani-type reactions. This type of reaction allows for the difunctionalization of aryl iodides, which could be applied to construct fused ring systems. For example, the reaction of 4-iodo-2-quinolones with o-bromobenzyl alcohols has been used to afford chromeno-2-quinolones, demonstrating the formation of a new fused ring. researchgate.net While this example starts from a quinolone, a similar strategy could be envisioned where the butanone side chain of this compound is first transformed into a suitable coupling partner for an intramolecular Catellani reaction.

Transition-metal-catalyzed "cut-and-sew" reactions of cyclic ketones represent another innovative strategy for building fused and bridged ring systems. nih.gov These reactions involve the C-C bond activation of a cyclic ketone followed by intramolecular insertion of an unsaturated moiety. While this compound contains an acyclic ketone, modification of the butanone chain to form a cyclobutanone could open up pathways to complex polycyclic structures through rhodium-catalyzed (4+1) or (4+2) cycloadditions. nih.govnih.gov

Furthermore, base-promoted insertion reactions of alkynes into the carbon-carbon σ-bonds of cyclic β-ketoesters have been developed for the synthesis of 4-quinolones fused with medium-sized rings. researchgate.net This suggests that if this compound were converted to a cyclic β-ketoester, it could serve as a substrate for similar ring-expansion and fusion reactions.

The synthesis of furan-fused cyclobutanones has been achieved through a rhodium-catalyzed 4-exo-dig carbocyclization of diazo group tethered alkynes. pku.edu.cnnih.gov This highlights the potential for intramolecular cyclizations involving alkynes to form strained ring systems, which can be valuable synthetic intermediates.

The following table provides a conceptual overview of strategies for constructing other fused ring systems from derivatives of this compound:

| Fused Ring System Type | Potential Synthetic Strategy |

| Chromeno-quinolones | Intramolecular Catellani-type reaction. researchgate.net |

| Bridged/Fused Polycycles | "Cut-and-sew" reactions via a cyclobutanone derivative. nih.govnih.gov |

| Fused 4-Quinolones | Base-promoted insertion of alkynes into a cyclic β-ketoester derivative. researchgate.net |

| Furan-fused systems | Intramolecular carbocyclization of an alkyne-tethered derivative. pku.edu.cnnih.gov |

Reductions and Oxidations of Key Functional Groups

The chemical versatility of this compound is further expanded by the potential for selective reductions and oxidations of its key functional groups: the ketone and the aromatic ring. The ability to modify these groups chemoselectively allows for the synthesis of a wider range of derivatives with potentially different biological activities or physical properties.

Chemoselective Reduction of the Ketone and Aromatic Ring

The selective reduction of either the ketone or the aromatic ring in this compound presents a synthetic challenge due to the presence of multiple reducible functionalities. However, by choosing appropriate reagents and reaction conditions, it is possible to achieve a high degree of chemoselectivity.

Reduction of the Ketone:

The reduction of the ketone group in this compound to the corresponding secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and commonly used reagent for the reduction of ketones to alcohols. libretexts.org This reduction is typically carried out in an alcoholic solvent like methanol or ethanol. Under these conditions, the aromatic ring and the aryl iodide are generally stable. The Luche reduction, which employs a combination of NaBH₄ and a lanthanide salt such as cerium(III) chloride (CeCl₃), is particularly effective for the chemoselective reduction of ketones in the presence of other reducible groups. stackexchange.com

A more recent method for the chemoselective reduction of a carboxylic acid in the presence of a ketone involves the formation of a mixed anhydride followed by reduction with sodium borohydride. nih.govscirp.org While this is for a carboxylic acid, it demonstrates the principle of activating one functional group for reduction while leaving another, such as a ketone, intact.

Reduction of the Aromatic Ring:

The reduction of the aromatic ring, a process known as hydrogenation, typically requires more forcing conditions than the reduction of a simple ketone. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst is the most common method. To reduce an aromatic ring, catalysts like rhodium on carbon (Rh/C) or platinum(IV) oxide (PtO₂) are often necessary, along with high pressures and/or temperatures. libretexts.orglibretexts.org Under these conditions, the ketone would also likely be reduced.

However, it is possible to selectively reduce an aromatic ring in the presence of other functional groups. For example, certain ruthenium-based catalysts have shown selectivity for the hydrogenation of aromatic rings under specific conditions. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is another classic method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring.

The following table summarizes the conditions for the chemoselective reduction of the ketone and aromatic ring in a molecule like this compound:

| Functional Group to be Reduced | Reagent and Conditions | Expected Product |

| Ketone | NaBH₄ in methanol/ethanol | 4-(2-Iodoanilino)butan-2-ol |

| NaBH₄, CeCl₃ (Luche reduction) | 4-(2-Iodoanilino)butan-2-ol | |

| Aromatic Ring | H₂/Rh-C or PtO₂, high pressure/temperature | 4-(2-Iodocyclohexylamino)butan-2-ol |

| Aromatic Ring (Partial) | Na or Li in liquid NH₃, alcohol (Birch reduction) | 4-(2-Iodo-1,4-cyclohexadienylamino)butan-2-one |

It is important to note that the iodo-substituent may also be susceptible to reduction under some of these conditions, particularly with catalytic hydrogenation or dissolving metal reductions. Careful optimization of the reaction parameters would be crucial to achieve the desired chemoselectivity.

Oxidation Reactions and Their Selectivity

The oxidation of this compound is a key transformation, primarily leading to the formation of substituted quinoline structures through oxidative cyclization. This process is of significant interest in synthetic organic chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals and other biologically active compounds. The selectivity of these reactions is highly dependent on the choice of oxidant, catalyst, and reaction conditions, which collectively govern the reaction pathway and the final product distribution.

A variety of oxidizing agents and catalytic systems have been employed to effect the synthesis of quinolines from aniline derivatives. These methods often involve C-H bond activation and subsequent intramolecular annulation. While direct oxidation studies on this compound are not extensively detailed in the available literature, the reactivity of analogous N-substituted anilines provides a strong basis for predicting its behavior.

Transition-metal-catalyzed reactions are prominent in the synthesis of quinolines. For instance, rhodium and cobalt catalysts have been shown to facilitate the cyclization of anilines with various coupling partners. mdpi.com Copper-catalyzed systems, often using air or oxygen as the terminal oxidant, are also effective for these transformations and are considered environmentally benign. organic-chemistry.org In such reactions, the catalyst plays a crucial role in activating the C-H bonds of the aniline derivative, initiating the cyclization process. mdpi.com

Metal-free oxidative annulation also presents a viable route to quinoline synthesis. These methods often utilize oxidants like iodine, potassium persulfate (K₂S₂O₈), or even dimethyl sulfoxide (DMSO) which can also act as a carbon source. mdpi.comorganic-chemistry.org For example, an oxidative annulation involving anilines and aryl ketones with DMSO as a methine equivalent, promoted by K₂S₂O₈, yields 4-arylquinolines. organic-chemistry.org The Skraup synthesis, a classic method, employs a mild oxidizing agent along with sulfuric acid and glycerol to produce quinolines from anilines. pharmaguideline.com

The selectivity of these oxidative cyclizations is a critical aspect. In the context of this compound, the substituents on the aniline ring and the side chain will influence the regioselectivity of the cyclization. The presence of the iodine atom at the ortho position of the aniline ring can direct the cyclization. Furthermore, the choice of oxidant can be pivotal; for instance, in some rhodium-catalyzed reactions, the selectivity is dependent on the anion of the oxidant used. snnu.edu.cn

Visible-light-mediated aerobic dehydrogenation has emerged as a green and efficient method for synthesizing N-containing heterocycles like quinolines, using oxygen as the oxidant. organic-chemistry.org This highlights the ongoing development of more sustainable synthetic protocols.

The table below summarizes various oxidative systems used for the synthesis of quinolines from aniline derivatives, which are analogous to the potential transformations of this compound.

| Catalyst/Promoter | Oxidant | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Rh(III) | Cu(OAc)₂ | Functionalized Pyridines and Alkynes | Quinolines | snnu.edu.cn |

| CuBr | Air | Anilines and Aldehydes | Substituted Quinolines | organic-chemistry.org |

| None (Promoted by K₂S₂O₈) | DMSO (also a reactant) | Anilines and Aryl Ketones | 4-Arylquinolines | organic-chemistry.org |

| Iodine | I₂ | Arylamines, Methylketones, and α-Ketoesters | 2,4-Disubstituted Quinolines | nih.gov |

| Pd(OAc)₂ | Air/O₂ | Anilines and Aliphatic Alcohols | Substituted Quinolines | organic-chemistry.org |

| None (Skraup Synthesis) | Mild Oxidizing Agent | Aniline and Glycerol | Quinoline | pharmaguideline.com |

| Titanium Dioxide | Oxygen | Aniline Derivatives | Substituted Quinolines | organic-chemistry.org |

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Computational Chemistry and Theoretical Studies on 4 2 Iodoanilino Butan 2 One

Conformational Analysis and Energy Landscapes

Potential Energy Surface Scans for Rotational Barriers

While general principles of these computational methods are well-documented for other molecules, applying them to 4-(2-Iodoanilino)butan-2-one would require original research and calculations that are beyond the scope of this request.

Mechanistic Insights into Reactions Involving this compound

The structure of this compound, featuring an iodoaryl group and a ketone moiety connected by a flexible chain, makes it a prime candidate for intramolecular reactions. Computational studies are essential for exploring the feasibility of various reaction pathways, such as intramolecular C-C bond formation to construct new heterocyclic rings.

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of a reaction pathway hinges on the characterization of its transition states (TS), which are the highest energy points along the reaction coordinate. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, for example, the breaking of the C-I bond and the formation of the new C-C bond.

For a hypothetical intramolecular α-arylation of this compound, computational chemists would model the geometry of the transition state for the key bond-forming step. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. A lower activation barrier implies a faster reaction rate.

Table 1: Hypothetical Calculated Parameters for a Key Transition State in the Intramolecular Arylation of this compound

| Parameter | Description | Illustrative Value |

| Relative Energy (ΔG‡) | Gibbs free energy of activation relative to the preceding intermediate. | 25.5 kcal/mol |

| Imaginary Frequency (ν) | The single negative frequency indicating a true transition state. | -350 cm⁻¹ |

| Key Interatomic Distances | Distances of the forming C-C bond and the breaking C-Pd bond. | Cα-Cipso: 2.2 Å Cipso-Pd: 2.1 Å |

| Primary Atomic Motion | Description of the atomic motion corresponding to the imaginary frequency. | Asymmetric stretch involving the approach of the α-carbon to the aryl carbon and movement away from the palladium center. |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar palladium-catalyzed reactions.

Solvation Effects on Reaction Energetics and Kinetics

Chemical reactions are typically performed in a solvent, which can significantly influence both the thermodynamics and kinetics of the process. fiveable.menih.gov Computational models account for these effects in two primary ways: explicit models, which treat individual solvent molecules, and implicit models, which represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgrsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used to study reactions in solution. fiveable.mewikipedia.org The solvent can stabilize charged species and polar transition states to a greater extent than nonpolar reactants, thereby lowering the activation energy and accelerating the reaction. fiveable.me For the intramolecular arylation of this compound, the choice of solvent could be critical. A polar aprotic solvent like Dimethylformamide (DMF) might be expected to stabilize the polar transition state of the C-C bond-forming step more effectively than a nonpolar solvent like toluene, potentially leading to a higher reaction rate.

Table 2: Hypothetical Influence of Solvent on the Calculated Activation Energy (ΔG‡) for a Reaction Step

| Solvent | Dielectric Constant (ε) | Illustrative ΔG‡ (kcal/mol) |

| Gas Phase (Vacuum) | 1 | 32.0 |

| Toluene | 2.4 | 28.5 |

| Tetrahydrofuran (THF) | 7.5 | 26.1 |

| Dimethylformamide (DMF) | 36.7 | 24.8 |

Note: This table illustrates the general trend that activation energies for reactions involving polar transition states tend to decrease as the polarity of the solvent increases.

Theoretical Aspects of Intermolecular Interactions (e.g., Halogen Bonding)

The iodine atom in this compound is not only a reactive handle for cross-coupling reactions but also a participant in potent intermolecular interactions, most notably halogen bonding. nih.gov A halogen bond is a noncovalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. nih.govrichmond.edu The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the C-I covalent bond. richmond.edubeilstein-journals.org

Computational methods are indispensable for characterizing these interactions. nih.gov Electrostatic potential maps can visualize the σ-hole on the iodine atom. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to quantify the nature and strength of these bonds. acs.orgresearchgate.netnih.gov

QTAIM analysis identifies a bond critical point (BCP) between the interacting atoms (e.g., the iodine and a Lewis base like an oxygen or nitrogen atom). acs.orgnih.gov The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. researchgate.net SAPT decomposes the total interaction energy into physically meaningful components—electrostatics, exchange, induction, and dispersion—providing deep insight into the fundamental forces driving the halogen bond. nih.govacs.org For interactions involving iodine, both electrostatics and dispersion are typically significant contributors. researchgate.net These interactions can play a crucial role in the crystal packing of the molecule in the solid state or in its binding to a biological target.

Table 3: Typical QTAIM and SAPT Parameters for a C-I···O Halogen Bond

| Analysis Method | Parameter | Description | Typical Value Range |

| QTAIM | Electron Density (ρ) | Indicates the amount of electron density shared at the bond critical point. | 0.005 - 0.030 a.u. |

| Laplacian of ρ (∇²ρ) | A positive value indicates a closed-shell (non-covalent) interaction. | > 0 | |

| SAPT | Electrostatic Energy (E_elec) | Contribution from the permanent multipole moments of the monomers. | -2 to -10 kcal/mol |

| Dispersion Energy (E_disp) | Contribution from instantaneous fluctuations in electron density. | -2 to -8 kcal/mol | |

| Induction Energy (E_ind) | Contribution from the polarization of one monomer by the other. | -1 to -5 kcal/mol | |

| Exchange Energy (E_exch) | Pauli repulsion contribution. | > 0 |

Note: The values are illustrative for moderate strength halogen bonds and can vary significantly depending on the specific interacting molecules and their orientation.

Application As a Synthetic Building Block in Advanced Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocycles for Chemical Biology Research

The strategic placement of the iodo-substituted aniline (B41778) and the butanone chain in 4-(2-Iodoanilino)butan-2-one makes it an ideal substrate for a range of cyclization strategies to produce diverse heterocyclic scaffolds for chemical biology research.

While the classical Larock indole (B1671886) synthesis involves the palladium-catalyzed reaction of a 2-iodoaniline (B362364) with a disubstituted alkyne, the structure of this compound allows for an intramolecular variation to construct the indole core. synarchive.comwikipedia.orgnih.gov This approach would likely proceed through the formation of an enamine or enolate intermediate, which then undergoes an intramolecular palladium-catalyzed C-N bond formation.

A plausible pathway involves the initial formation of an enamine from the secondary amine and the ketone. This enamine can then undergo an intramolecular Heck-type cyclization. The reaction would be catalyzed by a palladium(0) species, which oxidatively adds to the carbon-iodine bond. The resulting arylpalladium(II) intermediate can then undergo an intramolecular migratory insertion with the enamine double bond, followed by reductive elimination to afford the indole scaffold.

Alternatively, a base-mediated intramolecular cyclization could be envisioned. Deprotonation of the α-carbon to the ketone would generate an enolate, which could then act as a nucleophile in an intramolecular substitution reaction with the aryl iodide, likely facilitated by a copper or palladium catalyst.

| Reaction Type | Proposed Intermediate | Key Step | Product Type |

| Intramolecular Heck-type Cyclization | Enamine | Migratory insertion of arylpalladium(II) intermediate | Substituted Indole |

| Base-mediated Intramolecular Cyclization | Enolate | Nucleophilic attack on aryl iodide | Substituted Indole |

These synthetic routes, starting from this compound, would lead to the formation of indoles with a substituent at the 3-position, a common structural motif in many biologically active indole alkaloids.

The synthesis of quinolone and quinoline (B57606) frameworks from 2-iodoanilines is a well-established strategy, often involving palladium-catalyzed reactions. nih.govresearchgate.netresearchgate.net The compound this compound is a suitable precursor for the synthesis of substituted quinolines through an intramolecular Heck reaction.

The reaction would likely proceed by the palladium-catalyzed coupling of the aryl iodide with the enol or enolate form of the ketone. The initial step is the oxidative addition of the palladium(0) catalyst to the C-I bond of the 2-iodoaniline moiety. The resulting arylpalladium(II) intermediate can then undergo an intramolecular reaction with the enolate of the butanone chain. Subsequent β-hydride elimination and tautomerization would lead to the formation of a 4-methyl-quinoline derivative.

Another potential pathway involves the acid-catalyzed intramolecular cyclization, followed by oxidation. Treatment of this compound with a strong acid could promote an intramolecular electrophilic aromatic substitution reaction, where the protonated ketone acts as the electrophile. The resulting dihydroquinoline intermediate could then be oxidized to the corresponding quinoline.

| Catalyst System | Proposed Reaction | Key Intermediate | Product |

| Palladium(0) / Base | Intramolecular Heck Reaction | Arylpalladium(II) complex | 4-Methylquinoline derivative |

| Strong Acid / Oxidant | Intramolecular Friedel-Crafts type reaction | Dihydroquinolinium ion | 4-Methylquinoline derivative |

These methods provide access to quinoline scaffolds, which are prevalent in a wide range of pharmaceuticals and natural products.

While there is no direct literature evidence for the use of this compound in the total synthesis of complex alkaloids, its potential as a building block is significant. The indole and quinoline scaffolds that can be synthesized from this compound are core structures in many classes of alkaloids, such as tryptanthrin (B1681603) and related compounds. researchgate.netnih.govresearchgate.net

For instance, the quinoline framework derived from this compound could be further functionalized to construct more complex polycyclic systems. The methyl group at the 4-position of the quinoline ring can be a handle for further chemical transformations, such as condensation reactions or oxidations, to build upon the core structure.

The synthesis of tryptanthrin, a potent antitumor alkaloid, often involves the condensation of isatin (B1672199) with isatoic anhydride. researchgate.net While not a direct precursor, the synthetic strategies employed to cyclize this compound could be adapted to create substituted anilines or indoles that are then used in the synthesis of tryptanthrin analogues. researchgate.netnih.gov The iodo-substituent, if retained through a carefully planned synthetic route, could also serve as a site for further cross-coupling reactions to introduce additional complexity.

Development of Novel Organic Catalysts and Ligands (if applicable to the compound structure)

The structure of this compound does not immediately lend itself to direct application as a chiral ligand or organocatalyst without significant modification. However, it can be considered a precursor for the synthesis of such molecules.

There is currently no available research demonstrating the incorporation of this compound into chiral ligand architectures. The development of chiral ligands often relies on the presence of stereogenic centers or axial chirality, which are absent in this compound. However, the aniline and ketone functionalities could be modified to introduce chirality. For example, asymmetric reduction of the ketone would introduce a stereocenter. The resulting chiral amino alcohol could then be used as a building block for the synthesis of chiral ligands. Furthermore, the 2-iodoaniline moiety could be subjected to atroposelective coupling reactions to generate axially chiral biaryl ligands, although this is a non-trivial synthetic challenge.

Similarly, there is no direct evidence of this compound being used as a precursor for organocatalyst development. Organocatalysts often feature specific functional groups that can activate substrates through covalent or non-covalent interactions, such as primary or secondary amines in proximity to other functional groups that can facilitate asymmetric transformations. nih.govmdpi.com While this compound contains a secondary amine, its current structure is not optimized for stereocontrol. However, it could potentially be a starting material for the synthesis of more complex structures that could act as organocatalysts. For example, condensation of the ketone with a chiral amine could lead to a chiral enamine, a common motif in organocatalysis.

Advanced Materials Science Applications

Scientific literature to date has not extensively focused on the application of this compound in the field of advanced materials science. While its structural motifs, such as the secondary amine, ketone carbonyl group, and the iodinated phenyl ring, suggest potential for integration into larger molecular architectures, specific research detailing its use as a direct precursor for polymers or functional materials is not prominent in available academic and scientific publications. The potential applications remain largely theoretical without direct experimental validation in peer-reviewed literature.

There is currently a lack of specific academic literature that supports the use of this compound as a direct precursor in polymer chemistry or for the synthesis of functional materials. The potential for this compound to act as a monomer or a building block in polymerization reactions or in the creation of materials with specific electronic, optical, or thermal properties has not been demonstrated in dedicated research studies.

Consequently, no detailed research findings or data tables on its polymerization behavior, the properties of resulting polymers, or its performance in functional materials can be provided at this time. Further research would be necessary to explore and validate any potential applications in this area.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis Methodologies for Chiral Derivatives

While 4-(2-Iodoanilino)butan-2-one is itself achiral, its structure contains a prochiral ketone that serves as a prime target for asymmetric transformations to generate chiral derivatives, particularly chiral amino alcohols. These structures are valuable intermediates in pharmaceutical synthesis. Future research should focus on developing efficient and highly stereoselective methods for this purpose.

Key research objectives include:

Asymmetric Ketone Reduction: The development of catalytic systems for the enantioselective reduction of the carbonyl group is a primary goal. This could involve transition-metal catalysts, such as those based on Ruthenium, Rhodium, or Iridium, complexed with chiral ligands (e.g., BINAP derivatives). Biocatalytic reduction using ketoreductase enzymes is another promising avenue, offering high enantioselectivity under mild conditions.

Enantioselective α-Functionalization: The carbon atom adjacent to the ketone could be functionalized using chiral catalysts or auxiliaries. This would involve the generation of a chiral enolate or enamine intermediate, followed by reaction with various electrophiles to install a new stereocenter.

Dynamic Kinetic Resolution: A combination of a resolution method with an in situ racemization of the starting material could potentially provide a single desired enantiomer in high yield.

| Methodology | Target Transformation | Potential Catalysts/Reagents | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Reduction of ketone to chiral alcohol | Chiral Ru, Rh, or Ir complexes (e.g., Noyori's catalyst) | Enantioenriched 4-(2-Iodoanilino)butan-2-ol |

| Biocatalytic Reduction | Reduction of ketone to chiral alcohol | Ketoreductases (KREDs) | High enantiomeric excess (>99% ee) of the corresponding alcohol |

| Asymmetric Aldol Addition | Reaction at α-carbon | Proline-based organocatalysts, Chiral Lewis acids | Chiral β-hydroxy ketone derivatives |

| Enantioselective Alkylation | Reaction at α-carbon | Phase-transfer catalysts with chiral ligands | Enantioenriched α-substituted derivatives |

The successful development of these methodologies would provide access to a library of optically active compounds, significantly enhancing the value of this compound as a synthetic intermediate.

Development of Novel Catalytic Systems for Transformations of this compound

The aryl iodide moiety is a highly versatile functional group, primarily serving as a precursor for transition metal-catalyzed cross-coupling reactions. Future research should aim to develop novel, more sustainable, and efficient catalytic systems to exploit the reactivity of this and other functional groups within the molecule.

Prospective areas of investigation include:

Greener Cross-Coupling Reactions: While palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are well-established, there is a drive to develop catalysts based on more abundant and less toxic base metals like iron, copper, or nickel. The immobilization of catalysts on solid supports to facilitate recovery and reuse is another key aspect of sustainable chemistry.

C-H Activation: Direct functionalization of the aromatic C-H bonds offers a more atom-economical synthetic route compared to traditional cross-coupling of pre-functionalized starting materials. Developing catalytic systems that can selectively activate C-H bonds in the presence of the iodo-substituent would open up new synthetic pathways.

Tandem Catalysis: Designing catalytic processes where multiple transformations occur in a single pot would improve efficiency. For instance, a palladium-catalyzed cross-coupling could be followed by an acid- or metal-catalyzed intramolecular cyclization to rapidly construct complex heterocyclic scaffolds. The synthesis of 2-quinolones from 2-iodoanilines via Heck-type coupling followed by aminocyclization is a relevant example of such a process. semanticscholar.org

| Transformation Type | Target Moiety | Potential Novel Catalysts | Research Goal |

| Suzuki-Miyaura Coupling | Aryl Iodide | Ni- or Fe-based catalysts; Heterogeneous Pd catalysts | Replacement of homogeneous Pd catalysts for improved sustainability and cost-effectiveness. |

| Buchwald-Hartwig Amination | Aryl Iodide | Cu-based catalysts; Ligandless or new phosphine (B1218219) ligand systems for Pd | Milder reaction conditions and broader substrate scope. |

| Carbonyl-Ene Reactions | Ketone | Chiral Lewis Acid Catalysts | Asymmetric synthesis of complex homoallylic alcohols. |

| Intramolecular Cyclization | Amine and Ketone | Acid catalysts, Transition-metal catalysts (e.g., Au, Pt) | One-pot synthesis of quinoline (B57606) and other heterocyclic structures. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netmdpi.com The synthesis and derivatization of this compound are well-suited for this modern technology.

Future research should focus on:

Development of Flow Synthesis Protocols: Translating the synthesis of the parent compound and its key transformations (e.g., cross-coupling, reduction) into continuous flow processes. Flow reactors provide superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, especially for highly exothermic or hazardous reactions. researchgate.netnih.gov

Automated High-Throughput Derivatization: Integrating flow reactors with automated liquid handlers, purification systems (e.g., HPLC), and in-line analytical tools (e.g., IR, NMR) can create platforms for the high-throughput synthesis of compound libraries. researchgate.netrsc.org This would enable the rapid generation of hundreds of derivatives for screening in drug discovery or materials science applications.

| Feature | Advantage in Flow Chemistry | Application to this compound |

| Heat & Mass Transfer | Superior control, reduced risk of thermal runaway. researchgate.net | Safer handling of potentially exothermic cross-coupling or hydrogenation reactions. |

| Scalability | Easier and more predictable scaling from lab to production. | Facilitates production of larger quantities of key intermediates as needed. |

| Automation | Enables high-throughput synthesis and process optimization. researchgate.netmdpi.com | Rapid generation of a library of derivatives by varying coupling partners. |

| Integration | Coupling of synthesis, work-up, and analysis. rsc.org | Automated synthesis and purification of final compounds for screening. |

Advanced Theoretical Studies for Rational Design of Derivatives and Novel Reactivity

Computational chemistry provides powerful tools for understanding molecular properties and predicting reactivity, thereby guiding experimental work. Applying advanced theoretical methods to this compound can accelerate the discovery of new reactions and the design of derivatives with tailored properties.

Key areas for theoretical investigation include:

Conformational and Electronic Analysis: Using methods like Density Functional Theory (DFT) to study the molecule's stable conformations, electronic structure, and the reactivity of its different functional groups. This can help predict which sites are most susceptible to nucleophilic or electrophilic attack.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential transformations, such as intramolecular cyclizations or catalytic cross-coupling reactions. This can provide insights into reaction barriers and selectivity, helping to optimize reaction conditions.

Rational Design of Derivatives: In silico screening of virtual derivatives to predict their properties (e.g., binding affinity to a biological target, electronic properties for materials applications). This rational design approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Unexplored Reactivity Patterns and Chemoselective Transformations of the Multi-Functional Compound

The presence of three distinct functional groups offers a rich landscape for exploring novel reactivity, particularly reactions that leverage the interplay between these groups or achieve high chemoselectivity.

Future research could explore:

Intramolecular Cyclization Reactions: The compound is an ideal precursor for the synthesis of N-heterocycles. For example, acid-catalyzed Pictet-Spengler-type reactions or metal-catalyzed intramolecular cyclizations could lead to the formation of tetrahydroquinolines and other related fused ring systems.

Chemoselective Modifications: A key challenge and opportunity is the selective transformation of one functional group in the presence of the others. Developing conditions for the selective reduction of the ketone without deiodination, or for cross-coupling at the aryl iodide without interference from the amine or ketone, is a crucial research goal.

Tandem and Cascade Reactions: Designing reactions where an initial event triggers a cascade of subsequent transformations in a controlled manner. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular reaction with either the amine or the enolate of the ketone to form complex polycyclic structures in a single step.

| Functional Group | Potential Selective Transformation | Challenge |

| Ketone | Selective reduction to alcohol | Avoiding reduction of the C-I bond (dehalogenation). |

| Aryl Iodide | Suzuki or Heck coupling | Preventing catalyst inhibition or side reactions involving the amine or ketone. |

| Secondary Amine | N-Arylation or N-Alkylation | Controlling N- vs O-alkylation of the enolate form; avoiding catalyst poisoning. |

| Multiple Groups | Intramolecular Cyclization | Controlling regioselectivity to form specific heterocyclic rings (e.g., 5- vs 6-membered). |

By systematically exploring these research avenues, the scientific community can significantly expand the synthetic utility of this compound, establishing it as a valuable platform molecule for the construction of complex and functionally diverse chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.